molecular formula C19H21N3O5S B320924 2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide

2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide

Cat. No.: B320924
M. Wt: 403.5 g/mol
InChI Key: YPQWJFBDNDFKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide is a complex organic compound with a molecular formula of C19H21N3O5S and a molecular weight of 403.5 g/mol. This compound is notable for its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

The synthesis of 2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide core are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide include:

    Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant and antimicrobial properties.

    1,2-Dihydro-2,2,4-trimethylquinoline derivatives: These compounds share structural similarities and exhibit various biological activities.

    Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate: Another structurally related compound with potential bioactive properties. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-methyl-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C19H21N3O5S/c1-11-7-5-6-8-13(11)18(24)20-19(28)22-21-17(23)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,21,23)(H2,20,22,24,28)

InChI Key

YPQWJFBDNDFKGF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.